3-(Dimethylamino)-2-methylacrylaldehyde
Description
3-(Dimethylamino)-2-methylacrylaldehyde is an α,β-unsaturated aldehyde featuring a dimethylamino group at the β-position and a methyl substituent at the α-position. These compounds share functional groups that influence reactivity, solubility, and biological activity, making them relevant for comparative analysis .
Properties
IUPAC Name |
3-(dimethylamino)-2-methylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAMOQYFDMQPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19125-76-9 | |
| Record name | 3-(Dimethylamino)-2-methyl-2-propenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylacrylaldehyde typically involves the reaction of dimethylamine with an appropriate aldehyde or ketone under controlled conditions. One common method involves the use of dimethylamine and acetaldehyde in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures and may require the use of solvents such as toluene or methanol to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-methylacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
3-(Dimethylamino)-2-methylacrylaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the production of antipsychotic medications.
Key Pharmaceutical Uses
- Intermediate for Antipsychotics : It is utilized in the synthesis of active pharmaceutical ingredients (APIs) like Cyamepromazine and Levomepromazine, which are used to treat psychiatric disorders. The compound's ability to undergo nucleophilic reactions makes it a valuable building block in medicinal chemistry .
Case Study: Synthesis of Cyamepromazine
- Synthesis Pathway : A study demonstrated that this compound could be effectively used to synthesize Cyamepromazine through a series of condensation reactions with other amines and aldehydes. This pathway highlights the compound's utility in developing complex pharmaceutical structures .
Material Science Applications
In material science, this compound is employed in the formulation of various polymeric materials due to its reactive aldehyde group.
Key Material Uses
- Cationic Polymers : The compound can react with amines to form cationic polymers that are useful in applications such as flocculants and dispersants for wastewater treatment and paper manufacturing .
The compound is also significant in organic synthesis, particularly in the development of new synthetic methodologies.
Synthetic Methodologies
- Vinylogous Reactions : Recent research has highlighted the use of this compound in vinylogous reactions, which allow for the formation of complex molecular architectures through selective reactions with nucleophiles .
Case Study: Vinylogous Aldol Reactions
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2-methylacrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
4-Dimethylaminocinnamaldehyde (CAS: 6203-18-5)
Structure: A cinnamaldehyde derivative with a dimethylamino group at the para-position of the aromatic ring. Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol Key Properties:
Comparison :
3-Amino-2-methylacrylaldehyde (CAS: 30989-81-2)
Structure: An α-methyl-substituted acrylaldehyde with an amino group at the β-position. Molecular Formula: C₄H₇NO Molecular Weight: 85.10 g/mol Key Properties:
- Used as a building block in heterocyclic synthesis, particularly for pharmaceuticals.
- Suppliers include Suzhou United Pharmaceuticals and Shanghai Danfan Network Technology .
Comparison :
Pyrrole-2-carbaldehyde Derivatives (e.g., Compound I from )
Structure: Pyrrole-2-carbaldehyde with a 3-(dimethylamino)benzoylhydrazone substituent. Key Properties:
Comparison :
- The hydrazone moiety introduces additional hydrogen-bonding capacity, unlike the simpler acrylaldehyde structure.
- The dimethylamino group in this compound is part of a benzoylhydrazone, altering its electronic effects compared to aliphatic dimethylamino groups .
1,3-Dimethylamylamine (CAS: 105-41-9)
Structure : A branched-chain aliphatic amine.
Molecular Formula : C₇H₁₇N
Molecular Weight : 115.22 g/mol
Key Properties :
Comparison :
- Structurally distinct (amine vs. aldehyde), but the dimethylamino group highlights the importance of alkylation in modulating bioavailability and toxicity.
Comparative Data Table
Biological Activity
3-(Dimethylamino)-2-methylacrylaldehyde, also known by its chemical structure C6H11NO, has garnered attention in various fields of biological research due to its unique properties and potential applications. This compound is characterized by the presence of a dimethylamino group and an aldehyde functional group, which contribute to its reactivity and biological activity. Below, we explore the biological activity of this compound, supported by relevant data tables and research findings.
The compound's molecular structure can be described as follows:
- Molecular Formula : C6H11NO
- Molecular Weight : 113.16 g/mol
- CAS Number : 2777801
Research indicates that this compound exhibits biological activity primarily through its interaction with various biological targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in nucleophilic addition reactions with electrophiles, including proteins and nucleic acids. This property is critical in its potential therapeutic applications.
Anticancer Properties
One significant area of research has focused on the anticancer properties of this compound. Studies have shown that this compound can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
- Case Study : In a study involving various cancer cell lines, this compound was found to inhibit cell proliferation effectively. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 7.5 |
| MCF-7 (Breast) | 10.0 |
| A549 (Lung) | 12.5 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases.
- Research Findings : In vitro assays demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
Pharmacological Applications
Given its biological activities, this compound has potential applications in pharmacology:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Anti-inflammatory Drugs : Its effects on cytokine production suggest potential use in therapies aimed at reducing inflammation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(dimethylamino)-2-methylacrylaldehyde, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions involving β-ketoaldehydes and dimethylamine derivatives. A common approach involves the reaction of 2-methylacrolein with dimethylamine under acidic catalysis. Optimization can be achieved by:
- Adjusting reaction temperature (e.g., 60–80°C) to balance reaction rate and side-product formation.
- Using aprotic solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.
- Monitoring reaction progress via TLC or GC-MS to identify optimal quenching points .
- Key Data : Yields range from 50–70% under standard conditions, with purity confirmed by H NMR (δ 9.2 ppm for aldehyde proton, δ 2.8 ppm for dimethylamino group).
Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Purity is critical for downstream applications. Recommended steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Characterization :
- NMR : Confirm structural integrity via C NMR (e.g., aldehyde carbon at ~195 ppm).
- HPLC : Use a C18 column with UV detection at 254 nm to resolve impurities.
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peak (m/z 128.1 for [M+H]) .
Q. What are the key stability considerations for storing this compound, and how does degradation manifest experimentally?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Best practices include:
- Storage under inert gas (argon) at –20°C in amber vials.
- Regular H NMR checks for degradation (e.g., disappearance of aldehyde peak or appearance of broad peaks due to polymerization).
- Use of stabilizers like BHT (0.1% w/w) in long-term storage .
Advanced Research Questions
Q. How does the electron-rich dimethylamino group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The dimethylamino group acts as an electron donor, enhancing the electrophilicity of the α,β-unsaturated aldehyde. This facilitates:
- Michael Additions : Nucleophiles (e.g., Grignard reagents) attack the β-position. Optimize by using Lewis acids (e.g., ZnCl) to activate the carbonyl.
- Cycloadditions : Diels-Alder reactions with dienes proceed at lower temperatures (e.g., 0°C vs. room temperature for unsubstituted analogs). Monitor regioselectivity via H NMR .
- Data Contradictions : Some studies report competing polymerization under basic conditions; mitigate by maintaining pH < 6.
Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is effective for:
- Mapping frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Calculating charge distribution: The aldehyde carbon exhibits higher positive charge density (+0.45 e) compared to non-aminated analogs.
- Validate with experimental IR spectra (C=O stretch at ~1680 cm) and Hammett substituent constants .
Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293) and inhibitor concentrations.
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity.
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs (e.g., replacing dimethylamino with pyrrolidino) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
